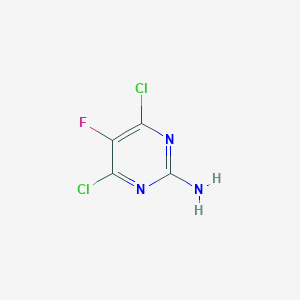

4,6-Dichloro-5-fluoropyrimidin-2-amine

Description

Significance and Context in Chemical Synthesis and Medicinal Chemistry

The significance of 4,6-Dichloro-5-fluoropyrimidin-2-amine in chemical synthesis stems from the reactivity of its di-chloro substituted pyrimidine (B1678525) core. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable scaffold for building molecular diversity.

In medicinal chemistry, the pyrimidine nucleus is a common feature in many biologically active compounds, including a number of approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, fluorinated pyrimidines like this compound are of particular interest to medicinal chemists.

Research has shown that the closely related compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, is a potent inhibitor of immune-activated nitric oxide (NO) production. nih.gov In a study, this compound exhibited an IC₅₀ of 2 µM, indicating its potential as a lead compound for the development of anti-inflammatory agents. nih.gov This finding underscores the potential of the this compound scaffold in drug discovery.

The utility of this compound as a precursor lies in its ability to undergo controlled chemical transformations to yield more complex molecules with desired properties.

The demonstrated biological activity of 5-fluoro-2-amino-4,6-dichloropyrimidine as a nitric oxide synthase inhibitor highlights its direct relevance as a pharmaceutical intermediate. nih.gov Further chemical modifications of this scaffold could lead to the development of novel therapeutic agents.

The closely related precursor, 4,6-dichloro-5-fluoropyrimidine (B1312760), is a known intermediate in the production of crop protection agents and dyes. google.com The synthetic pathways to these materials often involve the displacement of the chlorine atoms with other functional groups. Given the similar reactivity, this compound is also a potential intermediate for the synthesis of novel agrochemicals. The introduction of an amino group could be a key step in building the final active ingredient.

In the field of dyes, pyrimidine-based structures can be incorporated into chromophores to tune their color and properties. Dichloroquinoxaline, dichlorotriazine, and difluoropyrimidine are all reactive intermediates used in the synthesis of azo dyes. nih.gov The reactivity of the chlorine atoms in this compound makes it a candidate for the synthesis of reactive dyes, which form covalent bonds with textile fibers.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEWFMLZDMIBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570228 | |

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-33-1 | |

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4,6-Dichloro-5-fluoropyrimidine (B1312760) Compoundspatsnap.comgoogle.combiosynth.com

The primary route involves the synthesis of a dihydroxy intermediate followed by a chlorination step. patsnap.comgoogle.com This pathway is favored for its efficiency and the availability of starting materials. google.com

A common industrial method for producing 4,6-dichloro-5-fluoropyrimidine begins with the reaction of 2-diethyl fluoropropionate and formamidine (B1211174) acetate (B1210297). patsnap.comgoogle.com This initial step creates the core pyrimidine (B1678525) ring structure.

The first stage of the synthesis is a cyclization reaction. 2-Diethyl fluoropropionate and formamidine acetate are reacted in the presence of a strong base, typically sodium methoxide (B1231860), to form 4,6-dihydroxy-5-fluoropyrimidine. patsnap.comgoogle.com The reaction mixture is usually heated under reflux for several hours to produce a clear, homogeneous solution. google.com After the reaction is complete, the alcohol solvent (e.g., methanol) is removed under reduced pressure. The remaining residue is then dissolved in water and acidified, typically with concentrated hydrochloric acid, to a pH of 3-4. This causes the product, 4,6-dihydroxy-5-fluoropyrimidine, to precipitate as a solid, which can then be collected and dried. patsnap.comgoogle.com

Table 1: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

| Starting Materials | Reagents | Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| 2-Diethyl fluoropropionate, Formamidine acetate | Sodium methoxide | Reflux for 8 hours, then acidification | 89.2% | 96.8% | patsnap.com |

| Diethyl fluoromalonate, Formamide | Sodium methoxide in methanol (B129727) | Reflux, then acidification | 78.4% - 88.3% | 82.5% - 90.2% | google.com |

The subsequent step involves the conversion of the hydroxyl groups on the pyrimidine ring to chlorine atoms. This is achieved through a chlorination reaction where 4,6-dihydroxy-5-fluoropyrimidine is treated with a chlorinating agent in a suitable solvent and in the presence of a tertiary amine catalyst. patsnap.comgoogle.com This method is noted for its high yield and product purity. google.com

Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting hydroxypyrimidines into their corresponding chloropyrimidines. patsnap.comgoogle.comresearchgate.net In this process, 4,6-dihydroxy-5-fluoropyrimidine is reacted with POCl₃. patsnap.com The reaction is often carried out in a solvent such as toluene. patsnap.com The use of POCl₃ is a key step in producing a variety of chlorinated pyrimidine derivatives. mdpi.com

Table 2: Chlorination of 4,6-Dihydroxy-5-fluoropyrimidine

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| 4,6-Dihydroxy-5-fluoropyrimidine | Phosphorus oxychloride | N,N-diisopropylethylamine | Toluene | >85% | >98% | patsnap.com |

| 4,6-Dihydroxy-5-fluoropyrimidine | Phosphorus oxychloride | N,N-diisopropylethylamine | Trichloroethylene | 80.1% | >98% | patsnap.com |

Tertiary amines are crucial catalysts in the chlorination of hydroxypyrimidines. patsnap.comgoogle.comjustia.com They function as acid scavengers, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the hydroxyl groups and phosphorus oxychloride. justia.com This prevents side reactions and drives the equilibrium towards the formation of the desired chlorinated product. Furthermore, tertiary amines can react with chlorinating agents to form highly reactive chlorammonium species (R₃NCl⁺), which are potent chlorinating agents themselves, potentially enhancing the reaction rate. researchgate.netrsc.org Examples of tertiary amines used in this context include N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534). patsnap.comresearchgate.net

Chlorination with Chlorinating Agents in the Presence of Tertiary Amine Catalysts

Processes Avoiding Excess Base and Minimizing Phosphate (B84403) Wastegoogle.com

Traditional chlorination methods often require a significant amount of base, and the work-up of the reaction mixture can generate substantial amounts of phosphate-containing wastewater, which is costly to treat and dispose of. google.com To address these environmental and economic concerns, alternative processes have been developed. One such improved process for preparing 4,6-dichloro-5-fluoropyrimidine avoids the use of a base catalyst altogether. google.com

In this method, 4,6-dihydroxy-5-fluoropyrimidine is first reacted with phosphorus oxychloride. After the initial reaction, phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂) are added to the mixture. This step is designed to convert a byproduct, chlorophosphonic acid, back into phosphorus oxychloride. google.com This in-situ regeneration allows the phosphorus oxychloride to be recovered and reused, significantly reducing phosphate waste. The final product, 4,6-dichloro-5-fluoropyrimidine, is then isolated by distillation. google.com This process is more environmentally friendly and better suited for industrial-scale production as it eliminates the need for a base and minimizes the formation of phosphate-heavy wastewater. google.com

Specific Chlorination and Condensation Reactions

The synthesis of 2-amino-4,6-dichloropyrimidine (B145751) derivatives often involves the critical steps of condensation to form the pyrimidine ring, followed by chlorination to introduce the reactive chloro groups. One patented method for a closely related compound, 2-amino-4,6-dichloro-5-formamidopyrimidine, provides insight into this process. The synthesis starts with acyclic materials like diethyl malonate and acetic acid. google.com

The key stages of this pathway are:

Nitrosation and Reduction/Formylation : Diethyl malonate undergoes nitrosation with sodium nitrite (B80452), followed by reduction with zinc powder and formylation with formic acid to produce formamido diethyl malonate. google.com

Cyclic Condensation : The resulting intermediate then undergoes a cyclic condensation reaction with guanidinium (B1211019) hydrochloride to form the pyrimidine ring, yielding 2-amino-4,6-dihydroxy-5-formamidopyrimidine. google.com

Chlorination : The final and crucial step is the chlorination of the dihydroxy pyrimidine intermediate. This is achieved using a chlorinating agent with a quaternary ammonium (B1175870) salt as a catalyst, which facilitates the conversion of the hydroxyl groups to chloro groups, ultimately yielding the target product after hydrolysis. google.com

Another approach involves the direct chlorination of a pre-formed pyrimidine ring. For instance, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a formamide. quickcompany.inwipo.int This reaction is typically performed without an additional solvent at elevated temperatures (50-130°C). quickcompany.inwipo.int The resulting product is then hydrolyzed to yield 2-amino-4,6-dichloro-5-formamidopyrimidine. quickcompany.inwipo.int This method is noted for providing satisfactory yields and high purity. quickcompany.inwipo.int

Synthesis of Related Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives serves as a foundation for producing more complex molecules like 4,6-Dichloro-5-fluoropyrimidin-2-amine. Understanding these syntheses provides context for the chemical transformations required.

Synthesis of 4,6-Dichloropyrimidine (B16783) from 4,6-Diaminopyrimidine (B116622)

A common method for synthesizing 4,6-Dichloropyrimidine is from 4,6-diaminopyrimidine via a diazotization-chlorination sequence. In this process, 4,6-diaminopyrimidine is dissolved in hydrochloric acid and cooled, followed by the dropwise addition of sodium nitrite to form a diazonium salt. chemicalbook.com This intermediate is then added to a solution of cuprous chloride in hydrochloric acid, which catalyzes the replacement of the diazo groups with chlorine atoms. chemicalbook.com The reaction is typically driven to completion by heating. chemicalbook.com

An alternative route starts from 4,6-dihydroxypyrimidine, which is treated with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction can be performed in the presence of a hindered amine, such as N,N-diisopropylethylamine, which acts as an acid scavenger. google.com

| Starting Material | Key Reagents | Product | Typical Yield |

| 4,6-Diaminopyrimidine | 1. HCl, NaNO₂2. CuCl₂ | 4,6-Dichloropyrimidine | - |

| 4,6-Dihydroxypyrimidine | POCl₃, N,N-diisopropylethylamine | 4,6-Dichloropyrimidine | ~100% chemicalbook.com |

Synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine

The synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine is a key process for obtaining intermediates for various pharmaceutical compounds. One inventive method begins with 2,5-diamino-4,6-dihydroxypyrimidine. quickcompany.inwipo.int This starting material is reacted with a chlorinating agent and a formamide, such as N,N-dimethylformamide, at elevated temperatures. quickcompany.inwipo.int The reaction product is subsequently hydrolyzed with water, with the pH adjusted to between 1 and 6 using an inorganic base, to form the final product. quickcompany.inwipo.int This one-pot reaction is valued for its efficiency and high purity of the end product. quickcompany.in

A different synthetic strategy starts from diethyl malonate. google.com This route involves several steps:

Nitrosation of diethyl malonate. google.com

Reduction and formylation using zinc powder and formic acid. google.com

Cyclic condensation with guanidine (B92328) hydrochloride to create the 2-amino-4,6-dihydroxyl-5-formamido group pyrimidine. google.com

Chlorination using a catalyst, followed by fractional hydrolysis under alkaline conditions to yield the final product. google.com

Another preparation method utilizes 2-amino-4,6-dimethoxypyrimidine (B117758) as the starting material, which undergoes nitrosation, hydrogenation reduction, formylation, alkaline hydrolysis, and finally chlorination. patsnap.com

| Starting Material | Key Reaction Steps | Product |

| 2,5-Diamino-4,6-dihydroxypyrimidine | 1. Reaction with chlorinating agent and formamide.2. Hydrolysis. quickcompany.inwipo.int | 2-Amino-4,6-dichloro-5-formamidopyrimidine |

| Diethyl malonate | 1. Nitrosation.2. Reduction & Formylation.3. Condensation with Guanidinium hydrochloride.4. Chlorination & Hydrolysis. google.com | 2-Amino-4,6-dichloro-5-formamidopyrimidine |

| 2-Amino-4,6-dimethoxypyrimidine | 1. Nitrosation.2. Hydrogenation reduction.3. Formylation.4. Hydrolysis.5. Chlorination. patsnap.com | 2-Amino-4,6-dichloro-5-formamidopyrimidine |

Synthesis of 2-chloro-5-fluoropyrimidine (B20137) from 2,4-dichloro-5-fluoropyrimidine (B19854)

The synthesis of 2-chloro-5-fluoropyrimidine is achieved through the selective reductive dechlorination of 2,4-dichloro-5-fluoropyrimidine. guidechem.comchemicalbook.com Nucleophilic attack is preferred at the 4-position of the pyrimidine ring, making it possible to selectively remove the chlorine atom at this site. tandfonline.com

A well-developed method for this transformation, suitable for kilogram-scale synthesis, involves treating 2,4-dichloro-5-fluoropyrimidine with granular zinc and one mole equivalent of acetic acid in refluxing tetrahydrofuran (B95107) (THF). tandfonline.com The reaction proceeds smoothly under these conditions, yielding 2-chloro-5-fluoropyrimidine in good yields (55-65%). tandfonline.com This method is considered predictable and controllable, especially when the acetic acid is added slowly to the refluxing mixture. tandfonline.com

| Starting Material | Key Reagents | Product | Typical Yield |

| 2,4-Dichloro-5-fluoropyrimidine | Zn, Acetic Acid, THF | 2-Chloro-5-fluoropyrimidine | 55-65% tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to create more sustainable, efficient, and environmentally friendly processes. rasayanjournal.co.in These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency through methods like catalysis, use of safer solvents, and solvent-free reactions. mdpi.comresearchgate.net

Development of Environmentally Friendly Processes for Industrial Scale

For the industrial-scale synthesis of compounds like this compound, green chemistry aims to overcome the drawbacks of traditional methods, which often use large quantities of hazardous reagents and produce significant waste. patsnap.com

A key development is in the synthesis of the precursor, 4,6-dichloro-5-fluoropyrimidine. A patented "green process" has been developed starting from 2-diethyl fluoropropionate and formamidine acetate. patsnap.com

Step 1 : These starting materials react in the presence of sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. patsnap.com

Step 2 : This intermediate is then chlorinated. The green aspect of this step is the use of a tertiary amine catalyst along with the chlorinating agent (e.g., phosphorus oxychloride). patsnap.com This catalytic approach significantly reduces the required amount of phosphorus oxychloride and avoids the use of highly toxic gases like phosgene, making the process simpler, safer, and more environmentally friendly. patsnap.com

Chemical Reactivity and Derivatization

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrimidines

Halogenated pyrimidines are important substrates for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, often enhanced by additional electron-withdrawing substituents, facilitates the attack of nucleophiles and the displacement of halogen atoms. chemrxiv.orgnih.gov This reactivity is fundamental to the derivatization of compounds like 4,6-dichloro-5-fluoropyrimidin-2-amine.

Amination is a crucial class of reactions for modifying halogenated pyrimidines, enabling the synthesis of various amino-substituted derivatives.

The reaction of 4,6-dichloropyrimidines with amines can lead to the formation of 2-aminopyrimidine (B69317) derivatives. For instance, the monoamination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been shown to proceed smoothly, affording the corresponding 4-amino-6-chloropyrimidine (B18116) derivatives in high yields. nih.gov The steric hindrance of the amine can influence the reaction yield. nih.gov In some cases, the reaction conditions can be controlled to achieve selective mono- or di-substitution. nih.govmdpi.com For example, the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines and secondary aliphatic amines in the presence of weak bases selectively displaces the chloride group. researchgate.net

| Amine Reactant | Product | Yield (%) |

| Amine 4a (sterically unhindered) | 5a | nearly quantitative |

| Amine 4c (adamantane core closer to amino group) | 5c | 76 |

| Amine 4g (adamantane core closer to amino group) | 5g | 77 |

| Amine 4b (sterically hindered) | 5b | 65 |

| Amine 4f (sterically hindered) | 5f | 60 |

| Diamine 4d (primary amino group) | 5d | 60 |

| Secondary amine 5e | - | 75 (with 3 equiv. of 4,6-dichloropyrimidine) |

Data sourced from a study on the monoamination of 4,6-dichloropyrimidine. nih.gov

The amination of dichloropyrimidines with polyamines can result in the formation of macrocyclic compounds or bis- and tris-substituted derivatives, depending on the reaction conditions and stoichiometry. researchgate.netosi.lvnih.gov For example, reacting a double excess of 4,6-dichloropyrimidine with various diamines in the presence of cesium carbonate can lead to the quantitative formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net When equimolar amounts of 4,6-dichloropyrimidine and diamines are reacted in the presence of a Pd(0) catalyst, macrocyclic compounds containing pyrimidine fragments are formed. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. organic-chemistry.orglibretexts.orgnih.gov This palladium-catalyzed reaction can be applied to halogenated pyrimidines, including those with amino substituents, to introduce aryl or heteroaryl groups. organic-chemistry.orgresearchgate.net Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging substrates like aminopyrimidines without the need for protecting the amino group. organic-chemistry.org However, the presence of certain functional groups, such as a hydrazide, can sometimes deactivate the palladium catalyst. researchgate.net

Challenges in Suzuki coupling of nitrogen-containing heterocycles can arise from catalyst inhibition by the basic nitrogen atoms. organic-chemistry.org However, the development of specific ligands, such as dialkylbiphenylphosphines, has enabled efficient coupling of substrates like aminopyridines and aminopyrimidines. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the reaction's applicability. wikipedia.orgyoutube.com

This methodology can be used to introduce a second amino substituent into chloro-aminopyrimidines. For example, the introduction of a second amino group in 4-amino-6-chloropyrimidine has been achieved using Pd(0) catalysis with various phosphine ligands. nih.govmdpi.com The choice of ligand and the stoichiometry of the reactants can be critical to avoid the formation of oligomeric side products. nih.govmdpi.com Microwave irradiation has also been shown to facilitate Buchwald-Hartwig aminations, often leading to shorter reaction times and higher yields. beilstein-journals.org

| Entry | Amine Equiv. | Ligand | Product | Yield (%) | Observations |

| 1 | 1 | BINAP | 8a | oligomers | Complex mixture of compounds, formation of N,N-diheteroarylation products. |

| 2 | 2 | Cy-JosiPhos | 8a | oligomers | - |

| 3 | 2 | DavePhos | 8a | oligomers | - |

| 4 | 2 | Ph-JosiPhos | 8a | oligomers | - |

| 5 | 4 | DavePhos | 8a | 60 | Target product obtained. |

| 6 | 4 | BINAP | 8a | 60 | Same yield as DavePhos but with higher catalyst loading. |

| 7 | 4 | DavePhos | 8b | 40 | Reaction with more sterically hindered amine 4b. |

| 8 | 4 | DavePhos | 8f | 46 | Reaction with more sterically hindered amine 4f. |

Data sourced from a study on the synthesis of adamantane-containing 4,6-diaminopyrimidines. nih.gov

Amination Reactions

Formation of Carboxamides

The functionalization of the pyrimidine ring can also lead to the formation of carboxamide derivatives. For instance, in the context of synthesizing pyrimidine-based chalcones, a 2-amino-4,6-dichloropyrimidin-5-carbaldehyde can undergo SNAr amination reactions, followed by Claisen-Schmidt condensation to yield pyrimidine-based chalcones which contain a carboxamide-like structure within the chalcone (B49325) framework. mdpi.com

Structural Modifications and Scaffold Diversity

The this compound core is a versatile scaffold in medicinal chemistry and organic synthesis, primarily due to the reactivity of its di-chlorinated pyrimidine ring. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. mdpi.comnih.gov Furthermore, the substituent at the C5 position can be varied to modulate the electronic properties and biological activity of the resulting compounds. nih.gov

Functionalized pyrimidines containing both amino and halogen groups are valuable precursors for numerous structural modifications. mdpi.com The inherent reactivity of halopyrimidines enables regioselective substitution reactions, which are fundamental to creating libraries of derivatives for screening and development. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary route for the derivatization of the 4,6-dichloropyrimidine scaffold is through SNAr reactions. The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate nucleophilic attack at the carbon atoms bearing the chlorine leaving groups. mdpi.com

Amination at C4 and C6: A common modification involves the substitution of one or both chlorine atoms with various amines. This reaction is typically performed under basic conditions, for instance, using triethylamine (B128534) (TEA) in refluxing ethanol (B145695), to yield mono-substituted products. mdpi.com Studies have shown that a range of amines, including aliphatic, cyclic, aromatic, and benzylic amines, can be successfully incorporated. mdpi.com

For example, the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) readily undergoes SNAr amination. mdpi.com Similarly, 4,6-dichloropyrimidine has been reacted with adamantane-containing amines. The initial monoamination proceeds smoothly, with the yield being influenced by the steric hindrance of the incoming amine. nih.gov The introduction of a second, different amino group can be achieved subsequently using palladium-catalyzed methods. nih.gov

Table 1: Examples of Monoamination of Dichloropyrimidine Scaffolds

| Starting Material | Reagent (Amine) | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantan-1-ylmethanamine | N-(Adamantan-1-ylmethyl)-6-chloropyrimidin-4-amine | 76% | nih.gov |

| 4,6-Dichloropyrimidine | N-Methyl-1-(adamantan-1-yl)methanamine | N-(Adamantan-1-ylmethyl)-6-chloro-N-methylpyrimidin-4-amine | 75% | nih.gov |

| 4,6-Dichloropyrimidine | 2-(Adamantan-1-yl)ethan-1-amine | N-(2-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine | 65% | nih.gov |

Alkoxylation: In addition to amination, the chlorine atoms can be displaced by alkoxide nucleophiles. In some instances, the alcohol used as a solvent for amination reactions can compete with the amine nucleophile, leading to the formation of alkoxylated side products, especially in the presence of a strong base like sodium hydroxide (B78521) which generates alkoxide ions in situ. mdpi.com For instance, reactions of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde with an amine in ethanol or methanol (B129727) in the presence of NaOH can lead to the formation of 2-amino-4-alkoxy-6-aminopyrimidine-5-carbaldehydes. mdpi.com

Modifications at the C5-Position

The substituent at the C5 position significantly influences the properties of the pyrimidine scaffold. While the subject compound features a fluorine atom, other derivatives have been synthesized to explore structure-activity relationships. A series of 5-substituted-2-amino-4,6-dichloropyrimidines were prepared from the corresponding 2-amino-4,6-dihydroxypyrimidines via chlorination with a Vilsmeier-Haack-Arnold reagent. nih.gov This demonstrates that various alkyl and aryl groups can be incorporated at this position prior to the key chlorination step. nih.gov

Table 2: Examples of 5-Substituted 2-Amino-4,6-dichloropyrimidine (B145751) Derivatives

Compound Name Substituent at C5 Yield Reference

4,6-Dichloro-5-methylpyrimidin-2-amine Methyl 71% nih.gov

4,6-Dichloro-5-ethylpyrimidin-2-amine Ethyl 82% nih.gov

4,6-Dichloro-5-isopropylpyrimidin-2-amine Isopropyl 69% nih.gov

4,6-Dichloro-5-phenylpyrimidin-2-amine Phenyl 71% nih.gov

Further Derivatization

The functional groups introduced onto the pyrimidine scaffold can themselves be starting points for further structural diversification. A notable example is the Claisen-Schmidt condensation of the aldehyde group in mono-aminated pyrimidine-5-carbaldehydes with ketones like acetophenone (B1666503) to produce heterocyclic chalcone analogs. mdpi.com This multi-step approach, combining SNAr and subsequent condensation reactions, significantly expands the range of accessible molecular scaffolds. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Development of Pyrimidine-Based Drug Candidates

The pyrimidine (B1678525) scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutic agents. The specific arrangement of substituents on 4,6-dichloro-5-fluoropyrimidin-2-amine allows for sequential and site-selective reactions, enabling medicinal chemists to build molecular diversity and fine-tune pharmacological properties. The presence of the electron-withdrawing fluorine atom can also influence the molecule's acidity, basicity, and metabolic stability, often enhancing the drug-like characteristics of the final compounds.

The structural motif of this compound is highly valuable for the synthesis of nucleoside and non-nucleoside analogues aimed at combating viral infections. The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives ideal candidates for interfering with viral replication processes.

One of the significant applications of dichloropyrimidine amines is their role as precursors in the synthesis of purine (B94841) analogues with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). The synthesis strategy involves using a 2-amino-dichloropyrimidine as a foundation to construct the second, imidazole (B134444) ring of the purine system.

For instance, research has demonstrated that 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with cyclopentenylamine derivatives. nih.govumn.edu This initial product is then chemically modified in a series of steps, including the introduction of a diazo group followed by reduction, to form a diamino-pyrimidine intermediate. nih.govumn.edu This intermediate undergoes cyclization to form the final purine ring system. This chemical pathway has been successfully employed to create carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. nih.govumn.edu One of the compounds synthesized through this route, Carbovir, emerged as a potent and selective anti-HIV agent, capable of inhibiting the virus's replication in T-cells at concentrations well below toxic levels. nih.gov This established methodology highlights the potential of this compound as a starting material for novel anti-HIV drug candidates.

The pyrimidine core is also a feature in compounds explored for activity against influenza viruses. Research into derivatives has shown that the pyrimidine moiety can be incorporated into larger molecules that inhibit viral replication. For example, certain benzenesulphonamide derivatives containing a dimethyl-pyrimidinyl group have been tested for their antiviral activity against various influenza A strains (H1N1, H3N2, H5N1) and influenza B. nih.gov These studies indicate that the compounds may act at an early stage of the viral life cycle, such as virus adsorption or penetration into the host cell. nih.gov While specific studies detailing the use of this compound in developing influenza-targeted drugs are not extensively documented in the reviewed literature, the known antiviral potential of related pyrimidine structures suggests it is a promising scaffold for future research in this area.

In the field of oncology, this compound is a particularly valuable starting material for the synthesis of kinase inhibitors. The 2,4-diaminopyrimidine (B92962) scaffold, which can be readily derived from dichloropyrimidines, is recognized as a "privileged scaffold" because it can bind to the ATP-binding site of numerous kinases, enzymes that are often overactive in cancer cells.

The versatility of the dichloropyrimidine core allows for the synthesis of inhibitors targeting a wide array of protein kinases involved in cancer progression. By strategically substituting the two chlorine atoms with different amine-containing groups, a library of potential inhibitors can be created and screened for activity against specific kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle, and their inhibition is a proven strategy for cancer treatment. mdpi.comnih.gov The compound 2,4-dichloro-5-fluoropyrimidine (B19854), a close analogue of the subject compound, has been used as a starting material to synthesize a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. nih.gov Several of these derivatives displayed potent inhibitory activity against both CDK2 and CDK9. nih.gov CDK4 and CDK6 are also key targets, and inhibitors based on pyrimidine scaffolds have been successfully developed to treat certain types of breast cancer. mdpi.comnih.gov

Aurora Kinase Inhibitors: Aurora kinases are essential for mitosis, and their overexpression is common in many human tumors. frontiersin.orgwikipedia.org Research has led to the development of potent pan-Aurora kinase inhibitors from dichloropyrimidine precursors. nih.govnih.gov For example, 2,4,6-trichloropyrimidine (B138864) can be sequentially reacted with different amines to build complex molecules that effectively inhibit Aurora kinases A, B, and C, leading to the regression of tumor xenografts in animal models. nih.gov

Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival, processes that are central to cancer metastasis. medchemexpress.commdpi.com The 2,4-diaminopyrimidine skeleton is a common feature in many FAK inhibitors. nih.govmdpi.com These compounds are typically synthesized from dichloropyrimidine intermediates and have shown the ability to block the FAK signaling pathway. mdpi.com

Protein Kinase C-theta (PKCθ) Inhibitors: PKCθ is a kinase primarily expressed in T-cells and is involved in immune responses. nih.gov Its inhibition is a target for inflammatory diseases and potentially certain T-cell-mediated cancers. High-throughput screening campaigns have identified 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of PKCθ. nih.gov

The table below summarizes examples of kinase inhibitors derived from dichloropyrimidine precursors, highlighting the targeted kinase and reported inhibitory concentrations.

| Target Kinase(s) | Precursor Type | Example Inhibitor Class | Reported Potency (IC₅₀) |

| CDK2 / CDK9 | 2,4-dichloro-5-fluoropyrimidine | 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | 0.25 - 1.5 µM (CDK9/cyclin T1) |

| Aurora A / B / C | 2,4,6-trichloropyrimidine | Pyrimidine-2,4-diamine derivatives | 1 - 31 nM |

| FAK | 2,4-diaminopyrimidine scaffold | Thieno-2-aminopyrimidine derivatives | 28.2 nM |

| PKCθ | Diaminopyrimidine scaffold | 2,4-diamino-5-nitropyrimidines | 18 nM |

The development of kinase inhibitors from precursors like this compound directly translates to the inhibition of tumor cell proliferation. By blocking the activity of enzymes like CDKs and Aurora kinases, these compounds can halt the cell division cycle, preventing cancer cells from multiplying. nih.govfrontiersin.org

For example, the 5-fluoro-pyrimidine derivatives that inhibit CDK2 and CDK9 were tested against a panel of human tumor cell lines, with several compounds showing growth inhibitory (GI₅₀) values at the micromolar or submicromolar level. nih.gov Similarly, inhibitors of Aurora kinases have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov This antiproliferative activity is the ultimate therapeutic goal of these targeted agents. The ability to synthesize a diverse range of such potent compounds underscores the importance of this compound as a foundational element in the discovery of new anticancer drugs. nih.gov

Anticancer Agents

Interference with Nucleotide Metabolism and DNA Synthesis

Fluorinated pyrimidines are a well-established class of antimetabolites that interfere with the synthesis of nucleic acids. ceon.rsmdpi.com The cytotoxic effects of these compounds are largely attributed to their ability to disrupt nucleotide metabolism and inhibit DNA synthesis, a mechanism central to their use as anticancer agents. nih.gov

The primary target for many fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU), is the enzyme thymidylate synthase (TS). mdpi.com TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, fluoropyrimidines deplete the cellular pool of dTMP, leading to an imbalance of deoxynucleotides and the misincorporation of other nucleotides, such as deoxyuridine triphosphate (dUTP), into DNA. This process, often termed "thymineless death," triggers DNA damage and ultimately results in cell cycle arrest and apoptosis. ceon.rs

Derivatives of this compound are hypothesized to follow a similar mechanism. After cellular uptake, the compound can be metabolically converted into fraudulent nucleotides. These nucleotide analogues can then bind to the active site of thymidylate synthase, leading to its inhibition and the subsequent disruption of DNA synthesis and repair.

Induction of Apoptosis

The disruption of critical cellular processes, such as DNA synthesis, by fluorinated pyrimidines is a potent trigger for apoptosis, or programmed cell death. doaj.org Research on various pyrimidine derivatives has demonstrated their capacity to induce apoptosis in cancer cells through multiple pathways. nih.gov

For instance, studies on 5-fluorouracil have shown it causes apoptosis in various tumor cell lines. doaj.org The mechanism often involves the activation of intrinsic (mitochondrial) or extrinsic apoptotic pathways. Pyrido[2,3-d]pyrimidine derivatives, which share a core structure, have been identified as potent inducers of apoptosis by activating proteins like Bax and p53 while down-regulating anti-apoptotic proteins like Bcl-2. nih.gov The treatment of leukemia cells with certain pyrimidine derivatives has resulted in the characteristic morphological changes of apoptosis, including the formation of apoptotic bodies and condensed nuclei. ceon.rsdoaj.org It is plausible that this compound and its derivatives exert their cytotoxic effects not only by halting proliferation but also by actively inducing cell death in rapidly dividing cells.

Antifungal Agents

The pyrimidine scaffold is a key component in several antifungal agents. wjarr.com One of the most well-known is flucytosine (5-fluorocytosine), a fluorinated pyrimidine that is used to treat serious systemic fungal infections. wjarr.com Its mechanism involves the fungal cell uptaking the drug and converting it into 5-fluorouracil. This is then further metabolized to intermediates that inhibit both DNA and RNA synthesis, leading to fungal cell death.

The structural similarity of this compound to known antifungal pyrimidines suggests its potential in this therapeutic area. Research has shown that various substituted pyrimidine derivatives exhibit significant antifungal properties. frontiersin.orgnih.gov The antifungal activity is often dependent on the specific substitutions on the pyrimidine ring, which influence the compound's uptake, metabolism, and interaction with fungal-specific enzymes. frontiersin.org

| Compound Class | Fungal Species | Activity | Reference |

| Pyrimidine Derivatives | Candida spp., Cryptococcus spp. | Active | wjarr.com |

| 6-substituted Amiloride Analogs | Cryptococcus neoformans | Active | frontiersin.org |

| 6-alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei | Active | nih.gov |

Herbicides

Beyond medicinal applications, pyrimidine derivatives are also prominent in agriculture as herbicides. nih.govresearchgate.net They often act by inhibiting essential plant-specific enzymes, such as acetolactate synthase (ALS), which is required for the biosynthesis of branched-chain amino acids. nih.gov

Compounds containing a substituted pyrimidine or pyridine (B92270) ring have demonstrated potent herbicidal activity against a range of broadleaf weeds. mdpi.comnih.gov For example, sulfonylurea herbicides, which often incorporate a pyrimidine moiety, are widely used for weed control in various crops. nih.gov The specific substitution pattern on the aromatic ring is critical for the herbicidal efficacy and crop selectivity. The presence of halogens, such as chlorine and fluorine, in the structure of this compound is a common feature in many active herbicides, suggesting it could serve as a lead structure for the development of new herbicidal agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govresearchgate.net

For 2-aminopyrimidine (B69317) derivatives, SAR studies have revealed several key insights. The amino group at the C2 position is often a critical site for interaction with biological targets, such as the hinge region of protein kinases. rsc.org Substitutions at the C4 and C6 positions, occupied by chlorine atoms in the parent compound, significantly modulate the compound's activity. Replacing these chlorine atoms with various other functional groups can lead to dramatic changes in biological effect, as seen in the development of kinase inhibitors and other therapeutic agents. researchgate.net

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological properties. nih.gov The fluorine atom at the C5 position of this compound is expected to have a profound impact on its activity.

Fluorine's high electronegativity can alter the electronic properties of the pyrimidine ring, influencing its interaction with target enzymes and receptors. nih.gov It can also form strong bonds with carbon, which often increases the metabolic stability of the compound, leading to a longer duration of action. Furthermore, fluorine can affect the acidity (pKa) of nearby functional groups, which can be critical for binding to a biological target. nih.gov In some cases, fluorine substitution has been shown to dramatically increase the anti-proliferative activity of pyrimidine analogues. nih.gov

Regioisomerism Effects on Kinase Inhibition

The precise placement of substituents on the pyrimidine ring, known as regioisomerism, can have a significant effect on biological activity, particularly in the context of kinase inhibition. nih.gov Kinases are a major class of drug targets, and pyrimidine-based molecules are frequently designed as kinase inhibitors due to their structural resemblance to the adenine (B156593) ring of ATP. rsc.org

Studies on pyrimidine-based Aurora kinase inhibitors have shown that the position of halogen substituents is crucial for activity. acs.orgnih.gov For example, moving a substituent from one position to another on an aromatic ring attached to the pyrimidine core can result in a significant loss or gain of inhibitory potency. Similarly, for pyrrolo[2,3-d]pyrimidine antifolates, the specific regioisomeric position of a fluorine atom was found to dictate whether the activity was improved or lost. nih.gov This highlights the importance of precise structural control in the design of potent and selective kinase inhibitors based on the this compound scaffold.

| Kinase Target | Pyrimidine Derivative Class | Key SAR Finding | Reference |

| Aurora A Kinase | Pyrimidine-based derivatives | Position of halogen substituents is crucial for activity. | acs.orgnih.gov |

| JAK2 | 2-aminopyridine derivatives | Potent and selective inhibitors identified through SAR. | researchgate.net |

| Adenosine Kinase | Pyridopyrimidine analogues | Substitution at the C7 position increased in vivo potency. | nih.gov |

| Various Kinases | Pyrazolo[3,4-d]pyrimidines | Scaffold mimics ATP hinge region binding. | rsc.org |

High-Throughput Screening and Biological Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to interact with a specific biological target. scienceintheclassroom.orgcuanschutz.edu The pyrimidine scaffold and its derivatives are frequently included in compound libraries for HTS due to their well-documented and diverse biological activities. nih.govtandfonline.comgsconlinepress.com As a privileged structure in medicinal chemistry, pyrimidine derivatives can interact with a wide array of enzymes and receptors within cells. nih.gov Consequently, compounds built upon this framework, including this compound, are valuable candidates for screening campaigns aimed at identifying novel therapeutic agents.

A key example of the biological evaluation of this specific compound comes from a study investigating the inhibition of immune-activated nitric oxide (NO) production. nih.gov Overproduction of nitric oxide is implicated in various inflammatory conditions, making its inhibition a target for anti-inflammatory drug development. In this research, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and evaluated in an in vitro nitric oxide assay using mouse peritoneal cells. nih.gov

The research findings demonstrated that this compound (referred to in the study as 5-fluoro-2-amino-4,6-dichloropyrimidine) was the most potent inhibitor of nitric oxide production among the tested analogues. nih.gov It exhibited a half-maximal inhibitory concentration (IC₅₀) of 2 µM, a value indicating higher activity than the most potent reference compound used in the study. nih.gov Importantly, the study also found that the compounds did not have suppressive effects on the viability of the cells, suggesting a specific mechanism of action rather than general cytotoxicity. nih.gov In contrast, other derivatives with different substituents at the 5-position showed lower efficacy, with IC₅₀ values ranging from 9 to 36 µM. nih.gov The 2-amino-4,6-dihydroxypyrimidine (B16511) precursors to these compounds were found to be devoid of any NO-inhibitory activity. nih.gov

The detailed results from this comparative biological evaluation are summarized in the table below.

Table 1: Inhibitory Effects of 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives on Nitric Oxide Production nih.gov

| Compound | Substituent at Position 5 | IC₅₀ (µM) |

|---|---|---|

| This compound | -F | 2 |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | -CH₃ | 9-36 |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine | -CH₂CH₃ | 9-36 |

| 4,6-Dichloro-5-isopropylpyrimidin-2-amine | -CH(CH₃)₂ | 9-36 |

The superior activity of the 5-fluoro substituted compound highlights the critical role that specific atomic substitutions play in modulating biological activity. These screening results identify this compound as a promising lead compound for the development of novel anti-inflammatory agents. While this study provides specific data for NO inhibition, the broader pyrimidine class is continuously evaluated against numerous other targets, including kinases, viruses, and bacteria, underscoring the versatility of this heterocyclic system in drug discovery. wjarr.comnih.govnih.gov

Advanced Research Techniques and Computational Studies

Spectroscopic Characterization (e.g., NMR, IR, GC-MS)

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. For 4,6-Dichloro-5-fluoropyrimidin-2-amine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its atomic nuclei. For this compound, ¹H NMR would identify the protons of the amine group, while ¹³C NMR would reveal the carbon skeleton. Furthermore, ¹⁹F NMR is crucial for observing the fluorine atom, and its coupling with adjacent carbon atoms provides definitive structural information. While specific spectral data for this compound is not widely published, the expected signals can be predicted based on its structure.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bonds of the amine group, C=N and C=C bonds within the pyrimidine (B1678525) ring, and the C-Cl and C-F bonds.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C=N Stretch (Pyrimidine Ring) | 1630-1680 |

| C=C Stretch (Aromatic Ring) | 1400-1600 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

This table presents predicted data based on standard infrared spectroscopy correlation charts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. GC separates the compound from any impurities, and MS provides a mass spectrum that gives the molecular weight and fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the characteristic isotopic pattern of the two chlorine atoms would be a key identifier.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for determining the purity of a chemical substance by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing compound purity. myskinrecipes.com A sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). By monitoring the output with a detector, a chromatogram is produced where the main compound and any impurities are separated into distinct peaks. The purity is determined by comparing the area of the main peak to the total area of all peaks. A validated HPLC method would be selective, precise, linear, and robust. myskinrecipes.com

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic method for monitoring reaction progress and assessing purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, it carries the compound with it at a rate dependent on its affinity for the stationary and mobile phases. The resulting spot, when visualized, can be compared to standards to assess purity.

| Technique | Principle | Application for Purity Assessment |

| HPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. | Provides quantitative data on purity by separating the target compound from impurities, with high resolution and sensitivity. myskinrecipes.com |

| TLC | Differential migration of components on a stationary phase coated plate via a liquid mobile phase through capillary action. | Offers a rapid, qualitative assessment of purity and can be used to monitor the progress of a chemical reaction. |

Computational Chemistry and In Silico Modeling

Computational studies provide theoretical insights into the properties and behavior of molecules, guiding experimental work.

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, like a protein's active site. The process involves placing the ligand in various conformations within the binding site and scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to identify the most likely binding mode. For instance, the pyrimidine core and its functional groups (amine, fluorine, chlorine) could form specific hydrogen bonds or halogen bonds with amino acid residues in a target protein.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. Using quantum chemical methods like Density Functional Theory (DFT), a starting 3D structure of this compound is refined by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. An optimized geometry is crucial for accurately predicting other molecular properties, such as its reactivity and spectroscopic signatures.

The lipophilicity (fat-solubility) and hydrophilicity (water-solubility) of a molecule are critical predictors of its pharmacokinetic behavior. These properties can be estimated using computational models. The partition coefficient (logP) is a common measure of lipophilicity. Various algorithms can calculate predicted logP (e.g., WLOGP) values based on the molecule's structure. Another important parameter is the Topological Polar Surface Area (TPSA), which correlates with a molecule's ability to permeate cell membranes. Models like the BOILED-Egg plot use WLOGP and TPSA to predict gastrointestinal absorption and blood-brain barrier penetration.

| Computational Parameter | Definition | Predicted Significance for this compound |

| WLOGP | A measure of lipophilicity based on the molecule's atomic contributions. | Predicts how the compound will partition between fatty and aqueous environments. |

| TPSA | The sum of surfaces of polar atoms (e.g., oxygen, nitrogen) in a molecule. | Predicts membrane permeability and potential for oral bioavailability. |

Patent Landscape and Industrial Relevance

Patented Synthetic Methods and Applications

The synthesis and potential applications of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its structural analogs are documented in scientific literature and patent filings. A key patented method focuses on creating 5-substituted 2-amino-4,6-dichloropyrimidines, including the fluorine-substituted target compound. nih.gov

An optimized synthetic procedure has been developed for the preparation of these compounds. nih.gov The process begins with the condensation of monosubstituted malonic acid diesters with guanidine (B92328) in the presence of excess sodium ethoxide. This reaction forms a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines. Subsequently, these dihydroxypyrimidine analogs are converted to the desired 2-amino-4,6-dichloropyrimidines in high yields. nih.gov This conversion is achieved through an optimized procedure utilizing the Vilsmeier-Haack-Arnold reagent, which is then followed by the immediate deprotection of (dimethylamino)methylene protecting groups. nih.gov

The primary patented application for this class of compounds lies in their biological activity. Specifically, this compound has been identified as a potent inhibitor of immune-activated nitric oxide (NO) production. nih.gov It was found to be the most effective among a series of tested compounds, exhibiting higher activity than the reference compound 1,400W and nearly suppressing the production of NO entirely. nih.gov This inhibitory action suggests potential anti-inflammatory applications. The general class of 2-amino-4,6-dichloropyrimidines has also been noted as being useful as intermediates for medicines and agricultural chemicals. google.com

| Synthetic Step | Reagents and Conditions | Product | Reference |

| Condensation | Monosubstituted malonic acid diesters, guanidine, sodium ethoxide | 5-substituted 2-amino-4,6-dihydroxypyrimidines | nih.gov |

| Chlorination | Vilsmeier-Haack-Arnold reagent, followed by deprotection | 5-substituted 2-amino-4,6-dichloropyrimidines | nih.gov |

Industrial Scale Production and Optimization

The industrial relevance of this compound is closely tied to its precursors, particularly 4,6-dichloro-5-fluoropyrimidine (B1312760), which is a crucial intermediate in the synthesis of herbicides. patsnap.com The demand for this precursor is significant, with an annual requirement estimated at nearly 100 tons for the synthesis of a herbicide developed by Bayer. patsnap.com Consequently, developing new, green, and scalable processes is of great importance. patsnap.com

Patented industrial processes have focused on overcoming the limitations of earlier synthetic methods. A primary objective has been to develop a process for preparing 4,6-dichloro-5-fluoropyrimidine that is suitable for an industrial scale, specifically by avoiding the addition of bases and minimizing the production of phosphate-containing waste. google.com Traditional methods often involve reacting 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride and a base like dimethylaniline. google.com This approach has drawbacks on an industrial scale, including the high cost of recovering the base and the generation of large amounts of wastewater with high phosphate (B84403) content during work-up. google.com

Optimized industrial methods aim for simpler technology, lower costs, environmental friendliness, and high product yield and purity. patsnap.comgoogle.com One patented method involves a two-step process:

Cyclization of 2-diethyl fluoropropionate and formamidine (B1211174) acetate (B1210297) under the action of sodium methoxide (B1231860) to produce 4,6-dihydroxy-5-fluoropyrimidine. patsnap.comgoogle.com

Chlorination of the resulting 4,6-dihydroxy-5-fluoropyrimidine using a chlorinating agent (e.g., phosphorus oxychloride) in a solvent and in the presence of a tertiary amine catalyst. patsnap.comgoogle.com

This optimized process addresses several shortcomings of previous methods, such as the large quantities of phosphorus oxychloride required and the use of toxic gases like chlorine. patsnap.comgoogle.com The process is designed to be more straightforward and to reduce waste, making it more suitable for large-scale industrial production. google.com

| Production Challenge | Patented Optimization/Solution | Benefit | Reference |

| Use of large amounts of base (e.g., dimethylaniline) | Development of a process that proceeds without the addition of bases. | Reduces cost associated with base recovery and reuse. | google.com |

| Generation of phosphate-containing waste | Distilling excess phosphorus oxychloride and avoiding aqueous work-up of the distillation residue where possible. | Minimizes wastewater treatment complexity and environmental impact. | google.com |

| Complex and hazardous reagents (e.g., chlorine gas) | Use of tertiary amine catalysts with chlorinating agents like phosphorus oxychloride. | Simpler and safer process, avoiding highly toxic gases. | patsnap.comgoogle.com |

| Low yield and purity | Optimized reaction conditions and purification steps (e.g., distillation). | Achieves high product yield (e.g., 80-89%) and purity (>98%). | patsnap.com |

Future Directions and Emerging Research Areas

Novel Derivatization Strategies

The functionalization of the 4,6-Dichloro-5-fluoropyrimidin-2-amine core is crucial for developing new chemical entities with enhanced biological activity and specificity. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for derivatization.

Future strategies will likely focus on regioselective substitutions to create diverse libraries of compounds. By carefully controlling reaction conditions and the stoichiometry of reactants, chemists can selectively replace one or both chlorine atoms with a variety of nucleophiles. mdpi.com For instance, reactions with different types of amines can introduce new functional groups, altering the molecule's polarity, size, and hydrogen bonding capabilities, which are critical for biological target interaction. mdpi.comnih.gov

Advanced synthetic methodologies are also being explored. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, represent a powerful approach to form carbon-carbon and carbon-nitrogen bonds, respectively. biomedpharmajournal.orgresearchgate.net These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this pyrimidine (B1678525) scaffold.

Emerging derivatization strategies may also involve:

Introduction of Chiral Moieties: Incorporating chiral amines or alcohols can lead to the synthesis of enantiomerically pure compounds, which is often essential for selective interaction with biological targets.

Fluorophore Tagging: Attaching fluorescent tags through derivatization can aid in mechanistic studies, allowing for the visualization of the compound's distribution and interaction within cells. nih.gov

Click Chemistry: Utilizing click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offers an efficient and specific way to link the pyrimidine core to other molecules, including peptides or targeting ligands.

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Catalysts | Potential Modification |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Introduction of amino, alkoxy, or thioether groups at C4/C6 positions. mdpi.com |

| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst | Formation of C-C bonds to introduce aryl or heteroaryl groups. biomedpharmajournal.org |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Formation of C-N bonds for a wider range of amine substituents. |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Introduction of alkyne functionalities for further modification. |

Exploration of New Biological Targets

While pyrimidine derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific therapeutic potential of this compound derivatives is an active area of investigation. biomedpharmajournal.orgwjarr.com Initial studies have shown that related 2-amino-4,6-dichloropyrimidine (B145751) compounds can inhibit immune-activated nitric oxide (NO) production, suggesting potential applications as anti-inflammatory agents. nih.gov

Emerging research is focused on identifying novel and specific molecular targets for derivatives of this compound. Key areas of exploration include:

Kinase Inhibition: Many pyrimidine-based compounds are potent kinase inhibitors. High-throughput screening of derivatives against panels of kinases could identify novel inhibitors for targets involved in cancer, such as PI3Kδ, or inflammatory diseases. nih.gov A recent study highlighted a 2-thiopyrimidine derivative that showed promising anticancer activity against leukemia by targeting the PI3K pathway. nih.gov

Antiviral Activity: The pyrimidine heterocycle is a core component of several antiviral drugs. Given that 2-amino-4,6-dichloropyrimidine has been reported to inhibit the replication of a broad range of viruses, new derivatives of the fluoro-analogue could be screened against emerging viral threats to identify novel antiviral agents with unique mechanisms of action. nih.gov

Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases. The versatile pyrimidine scaffold could be adapted to design inhibitors for these classes of enzymes.

The table below summarizes potential biological targets and the associated therapeutic areas that are being explored for compounds derived from this pyrimidine core.

Table 2: Potential Biological Targets and Therapeutic Applications

| Biological Target Class | Specific Example(s) | Therapeutic Area |

|---|---|---|

| Kinases | PI3Kδ, Tyrosine Kinases | Oncology, Inflammation nih.gov |

| Viral Enzymes | Proteases, Polymerases | Virology nih.gov |

| Inflammatory Mediators | Nitric Oxide Synthase (iNOS) | Inflammation nih.gov |

| Epigenetic Modulators | HDACs, Methyltransferases | Oncology, Genetic Disorders |

Integration with Advanced Drug Delivery Systems

A significant challenge for many small-molecule drugs, including pyrimidine derivatives, is achieving effective delivery to the target site while minimizing systemic toxicity. rsc.org Integrating derivatives of this compound with advanced drug delivery systems is a promising strategy to overcome limitations such as poor solubility and off-target effects. nih.govscienceopen.com

Future research in this area will likely focus on nanoformulations to enhance the pharmacokinetic and pharmacodynamic profiles of these compounds. rsc.org Potential drug delivery platforms include:

Lipid-Based Nanoparticles: Encapsulating the compound within liposomes or solid lipid nanoparticles can improve its solubility, protect it from degradation, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. scienceopen.com

Polymeric Nanoparticles and Micelles: Biodegradable polymers can be used to formulate nanoparticles or micelles that provide sustained release of the drug, maintaining therapeutic concentrations over a longer period. nih.gov This approach can reduce the frequency of administration and improve patient compliance.

Hydrogels: For localized delivery, such as in the treatment of skin cancer or localized inflammation, incorporating the drug into an injectable or topical hydrogel could provide high local concentrations at the site of action with minimal systemic exposure. nih.gov

Targeted Delivery Systems: Functionalizing nanoparticles with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on diseased cells can enable active targeting. This strategy has the potential to significantly increase therapeutic efficacy while reducing side effects on healthy tissues. rsc.org

The integration of these advanced delivery systems will be a critical step in translating the biological potential of novel this compound derivatives into viable clinical applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.